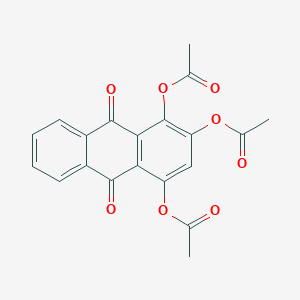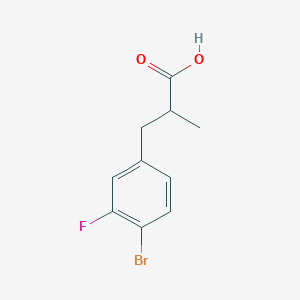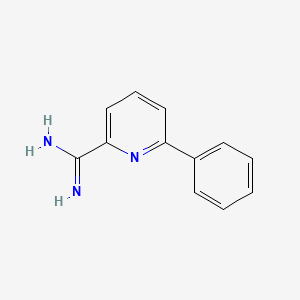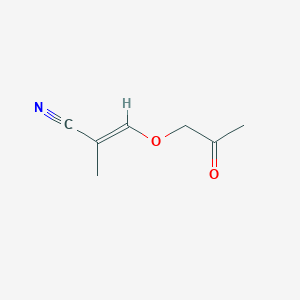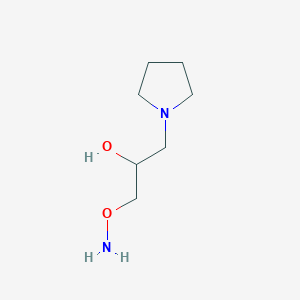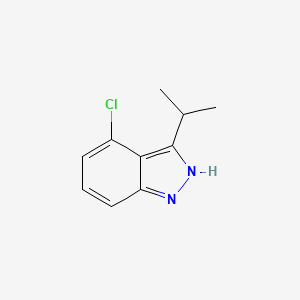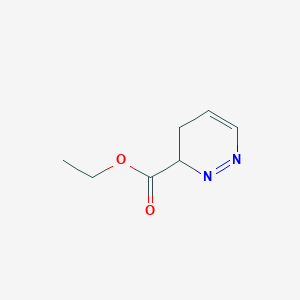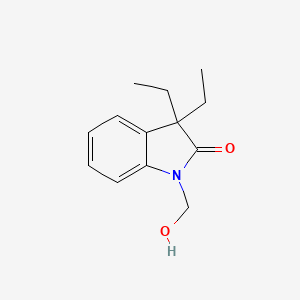
Ethyl3-amino-2-(4-chlorophenyl)propanoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride typically involves the esterification of 4-chlorophenylalanine. The process begins with the protection of the amino group using a suitable protecting group, followed by the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The protecting group is then removed to yield the desired product.
Industrial Production Methods
In industrial settings, the production of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically heated to a specific temperature and maintained for a set period to achieve maximum yield. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring.
属性
分子式 |
C11H15Cl2NO2 |
|---|---|
分子量 |
264.14 g/mol |
IUPAC 名称 |
ethyl 3-amino-2-(4-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
InChI 键 |
NJFSODQGFLFWAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CN)C1=CC=C(C=C1)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



